Methyl 2-oxo-1-cycloheptanecarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

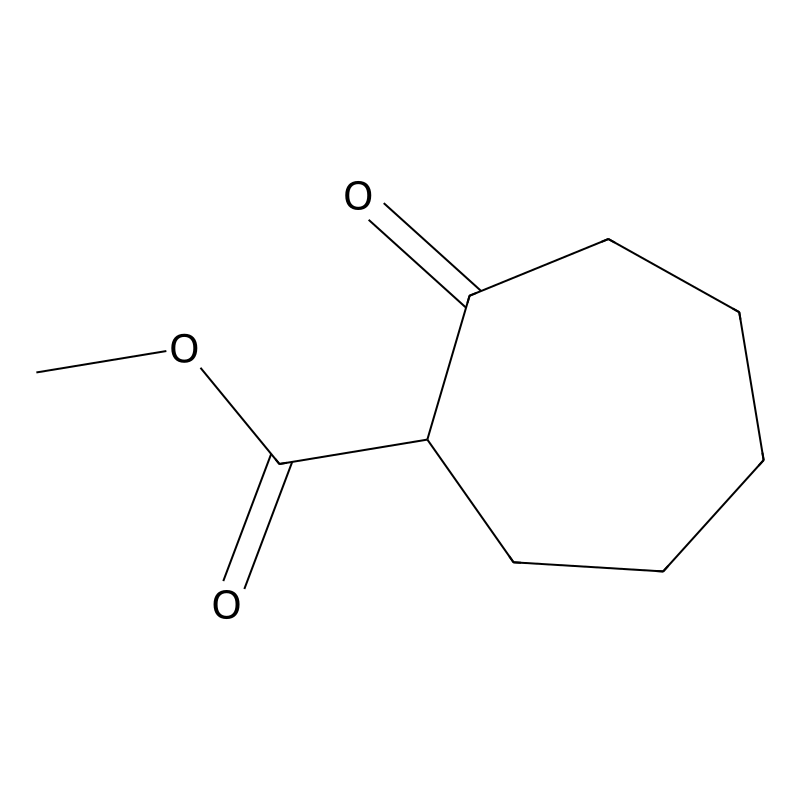

Methyl 2-oxo-1-cycloheptanecarboxylate is an organic compound characterized by its molecular formula C9H14O3 and a molecular weight of approximately 170.21 g/mol. Structurally, it consists of a cycloheptane ring with a carbonyl group (ketone) and a methyl ester group attached to the first carbon atom. This compound is notable for its unique cyclic structure, which contributes to its chemical reactivity and potential biological activity. The compound has been cataloged under the CAS number 52784-32-4 and is recognized in various chemical databases, including PubChem and Sigma-Aldrich .

Synthesis of Hydroxycoumarins:

One of the primary applications of methyl 2-oxo-1-cycloheptanecarboxylate is in the synthesis of hydroxycoumarins. Hydroxycoumarins are a class of naturally occurring compounds with diverse pharmacological properties, including anticoagulant and anti-inflammatory activities. Methyl 2-oxo-1-cycloheptanecarboxylate can be used as a starting material for the synthesis of hydroxycoumarins through a reaction known as the Pechmann condensation. This reaction involves the condensation of the cycloheptanone ring of methyl 2-oxo-1-cycloheptanecarboxylate with a suitable phenol, leading to the formation of a substituted hydroxycoumarin. Source: Sigma-Aldrich product page for Methyl 2-oxo-1-cycloheptanecarboxylate:

- Oxidation: The ketone group can be further oxidized to form corresponding carboxylic acids.

- Reduction: Reduction reactions can convert the ketone group into an alcohol, enhancing its reactivity in subsequent reactions.

- Condensation Reactions: It can engage in condensation reactions with various nucleophiles, leading to the formation of more complex organic structures.

Methyl 2-oxo-1-cycloheptanecarboxylate can be synthesized through several methods:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the cycloheptane ring.

- Esterification: The formation of the methyl ester can be achieved through the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

- Functional Group Manipulation: The introduction of the carbonyl group may involve oxidation of an alcohol or other functional groups present in the precursor compounds .

Methyl 2-oxo-1-cycloheptanecarboxylate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural similarities with methyl 2-oxo-1-cycloheptanecarboxylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-oxo-1-cyclohexanecarboxylate | Cyclohexane ring with a ketone and ester | More common in organic synthesis due to stability |

| Methyl 3-oxo-1-cyclopentanecarboxylate | Cyclopentane ring with a ketone and ester | Smaller ring size affects reactivity |

| Methyl 2-oxo-1-phenyloctanoate | Phenyl substitution on octanoic acid | Aromatic character adds different properties |

Methyl 2-oxo-1-cycloheptanecarboxylate is unique due to its seven-membered ring structure, which influences its chemical behavior and potential applications compared to other similar compounds. Its distinct cyclic framework allows for diverse synthetic pathways and possible biological interactions that merit further investigation .

Methyl 2-oxo-1-cycloheptanecarboxylate exists as a liquid at room temperature (20°C) [1] [2] [3]. The compound exhibits a colorless to light yellow clear liquid appearance [2] [3]. The molecular formula is C₉H₁₄O₃ with a molecular weight of 170.21 g/mol [4] [1] [5] [2] [6].

Thermodynamic Properties

Boiling and Melting Points

The boiling point of methyl 2-oxo-1-cycloheptanecarboxylate has been consistently reported as 112-114°C at 10 mmHg pressure [4] [2] [7] [3] [8] [9]. Alternative pressure conditions show the compound boiling at 114°C at 10 mmHg [2] [3]. The melting point has not been determined experimentally for this compound [8].

Density and Specific Gravity

The density of methyl 2-oxo-1-cycloheptanecarboxylate is 1.09 g/mL at 25°C [4] [7] [9]. The specific gravity (20/20°C) is reported as 1.09 [2] [3]. An alternative density measurement shows 1.075±0.06 g/cm³ [8], indicating slight variations in experimental conditions or measurement methods.

Flash Point and Thermal Stability

The flash point of methyl 2-oxo-1-cycloheptanecarboxylate is reported as greater than 230°F (greater than 110°C) [4] [10] [11] [12] [13] [14]. Some sources report a flash point of 105.1±25.4°C [8] or 113°C (closed cup) [12]. The compound demonstrates chemical stability under recommended storage conditions [10] [11] [12] [13] [15].

Solubility Profile

The water solubility of methyl 2-oxo-1-cycloheptanecarboxylate is limited, with the compound being sparingly soluble in water at 2.88 mg/ml (0.0169 mol/L) at 25°C [16]. This low water solubility can be attributed to the hydrophobic nature of the cycloheptane ring system combined with the polar ester and ketone functional groups [17]. The compound's LogP value of 1.81 [6] indicates moderate lipophilicity, consistent with its limited water solubility.

The refractive index of the compound is n₂₀/D 1.474 [4] [7] [9] [18] [19] [20], which is a useful parameter for identification and purity assessment. The predicted pKa value is 12.04±0.20 [4] [21], indicating the compound is relatively stable under neutral and mildly acidic conditions.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant